4-(hydroxyamino)quinoline N-oxide
Overview
Description
4-(Hydroxyamino)quinoline N-oxide is a chemical compound with the molecular formula C9H8N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, which include a hydroxyamino group and an N-oxide moiety
Mechanism of Action
Target of Action
The primary target of 4-(hydroxyamino)quinoline N-oxide is the enzyme nitroquinoline-N-oxide reductase . This enzyme belongs to the family of oxidoreductases, specifically those acting on other nitrogenous compounds as donors with NAD+ or NADP+ as acceptor .
Mode of Action
This compound interacts with its target, nitroquinoline-N-oxide reductase, by serving as a substrate for the enzyme . The enzyme catalyzes the chemical reaction where this compound, along with NAD+ or NADP+ and water, is converted into 4-nitroquinoline N-oxide, NADH or NADPH, and a proton .
Biochemical Pathways
The biochemical pathway involving this compound is primarily related to the enzymatic reduction process catalyzed by nitroquinoline-N-oxide reductase . The downstream effects of this pathway involve the generation of NADH or NADPH, which are crucial for various cellular processes, including energy production and biosynthesis of macromolecules .
Result of Action
The result of the action of this compound involves the reduction of the compound to 4-nitroquinoline N-oxide, mediated by the enzyme nitroquinoline-N-oxide reductase . This process also leads to the production of NADH or NADPH, contributing to various cellular functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence and concentration of the co-factors NAD+ or NADP+ can affect the efficiency of the enzymatic reaction . .
Biochemical Analysis
Biochemical Properties
4-(hydroxyamino)quinoline N-oxide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One of the key enzymes that interact with this compound is nitroquinoline-N-oxide reductase. This enzyme catalyzes the reduction of this compound to 4-nitroquinoline N-oxide, utilizing NAD+ or NADP+ as electron acceptors . The interaction between this compound and nitroquinoline-N-oxide reductase is crucial for the compound’s biochemical activity, as it influences the redox state and metabolic pathways within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, the reduction of this compound by nitroquinoline-N-oxide reductase results in the formation of 4-nitroquinoline N-oxide, which can further interact with cellular components and influence various biochemical processes . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as nitroquinoline-N-oxide reductase, which catalyzes its reduction to 4-nitroquinoline N-oxide . This interaction influences the redox state and metabolic flux within the cell, affecting the levels of metabolites and the overall metabolic balance. Additionally, this compound can modulate the activity of other enzymes and cofactors, further impacting metabolic pathways and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxyamino)quinoline N-oxide typically involves the reduction of 4-nitroquinoline N-oxide. One common method includes the use of reducing agents such as sodium dithionite or zinc in acidic conditions. The reaction proceeds as follows: [ \text{4-nitroquinoline N-oxide} + \text{reducing agent} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxyamino)quinoline N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-nitroquinoline N-oxide.
Reduction: It can be reduced to form 4-aminoquinoline.
Substitution: The hydroxyamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxyamino group under mild conditions.
Major Products:
Oxidation: 4-nitroquinoline N-oxide
Reduction: 4-aminoquinoline
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-(Hydroxyamino)quinoline N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-nitroquinoline N-oxide
- 4-aminoquinoline
- Quinoline N-oxide
Comparison: 4-(Hydroxyamino)quinoline N-oxide is unique due to the presence of both hydroxyamino and N-oxide functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 4-nitroquinoline N-oxide is primarily an oxidizing agent, this compound can undergo both oxidation and reduction reactions, making it more versatile in chemical synthesis and biological studies.
Properties
IUPAC Name |
N-(1-hydroxyquinolin-4-ylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6,12-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGKBOFRVKLKOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C=CN2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20982 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold -colored granular solid. (NTP, 1992), Gold solid; [CAMEO] | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20982 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 4-Hydroxyaminoquinoline-1-oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11628 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20982 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000002 [mmHg] | |
Record name | 4-Hydroxyaminoquinoline-1-oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11628 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4637-56-3 | |
Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20982 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-(Hydroxyamino)quinoline N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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